(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine
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Overview
Description
(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine is a heterocyclic compound that features a thiazole ring fused to a benzene ring, with a methanamine group attached to the second carbon of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with 2,3-dichloro-1,1-dimethylpropane in the presence of a base, followed by reduction and subsequent functionalization to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the methanamine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiazole rings.
Scientific Research Applications
(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as CK2 and GSK3β, which play roles in cell proliferation and survival.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell growth and survival, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine: Another thiazole derivative with similar structural features but different functional groups.
5,6,7,8-Tetrahydrobenzo[d]thiazole: A related compound with variations in the degree of saturation and substitution patterns.
Uniqueness
(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple kinases simultaneously makes it a valuable compound for research in cancer therapy and other fields.
Properties
Molecular Formula |
C10H16N2S |
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Molecular Weight |
196.31 g/mol |
IUPAC Name |
(4,4-dimethyl-6,7-dihydro-5H-1,3-benzothiazol-2-yl)methanamine |
InChI |
InChI=1S/C10H16N2S/c1-10(2)5-3-4-7-9(10)12-8(6-11)13-7/h3-6,11H2,1-2H3 |
InChI Key |
PTFQWUUQCSZOJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1N=C(S2)CN)C |
Origin of Product |
United States |
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